molecular formula C17H25ClN2O B7986906 1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone

1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B7986906
M. Wt: 308.8 g/mol
InChI Key: PSPNCTSAXGAREY-MRXNPFEDSA-N
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Description

1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a piperidine-derived compound featuring a benzyl-isopropyl-amino substituent at the 3-position of the piperidine ring and a chloroethanone moiety at the 1-position. Its molecular formula is C₁₈H₂₆ClN₂O (molecular weight: 336.87 g/mol), with stereochemical specificity at the 3-position (R-configuration) .

Properties

IUPAC Name

1-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)20(12-15-7-4-3-5-8-15)16-9-6-10-19(13-16)17(21)11-18/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNCTSAXGAREY-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Isopropyl Group: The isopropyl group is added through an alkylation reaction, using an isopropyl halide as the alkylating agent.

    Formation of the Chloroethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethanone moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity
Research has indicated that compounds with piperidine rings exhibit antidepressant-like activity. In animal models, derivatives of this compound have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, facilitating the synthesis of other derivatives.
Reaction TypeExample ReactionResulting Compound
Nucleophilic SubstitutionRNu+ClC2H4RC2H4NuR-Nu+Cl-C_2H_4\rightarrow R-C_2H_4-NuNew amine derivative
AcylationRNH2+AcylChlorideRNHC(O)RR-NH_2+AcylChloride\rightarrow R-NH-C(O)R'Amide formation

The compound is also being studied for its biological activities beyond antidepressant effects. Research indicates potential interactions with various receptors, including:

  • Dopamine Receptors : May influence dopaminergic pathways, relevant in treating conditions like schizophrenia.

Case Study: Receptor Binding Assays
Binding affinity studies have shown that derivatives of this compound can selectively bind to dopamine D2 receptors, suggesting a role in developing antipsychotic medications.

Mechanism of Action

The mechanism of action of 1-[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or ring systems. Below is a detailed analysis supported by research findings:

Stereoisomers and Enantiomers

  • 1-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone Molecular formula: C₁₈H₂₆ClN₂O (MW: 336.87 g/mol). Key difference: S-configuration at the 3-position of the piperidine ring. Impact: Stereochemistry influences receptor binding and metabolic stability. The S-isomer exhibits distinct physicochemical properties, though biological activity data remain unreported .

Substituent Variations

Amino Group Modifications
  • 2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone Molecular formula: C₁₁H₂₁ClN₂O (MW: 248.75 g/mol). Key difference: Replacement of benzyl with methyl in the amino group.
  • 1-[(3S)-3-[Benzyl(cyclopropyl)amino]-piperidin-1-yl]-2-chloro-ethanone Molecular formula: C₁₇H₂₃ClN₂O (MW: 306.84 g/mol). Key difference: Cyclopropyl replaces isopropyl in the amino group. Impact: Increased ring strain from cyclopropyl may enhance reactivity or conformational rigidity, affecting binding kinetics .
Piperidine Ring Replacements
  • 1-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone Molecular formula: C₁₆H₂₃ClN₂O (MW: 294.82 g/mol). Key difference: Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).

Functional Group Analogues

  • 1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone Molecular formula: C₁₆H₂₃ClN₂O (MW: 294.82 g/mol). Key difference: Ethyl replaces isopropyl in the amino group. Impact: Decreased steric hindrance may improve solubility but reduce target selectivity .

Research Findings and Implications

  • Stereochemical Influence : The R-configuration in the target compound may favor specific interactions with chiral binding pockets in biological targets, as seen in related piperidine derivatives .
  • Smaller groups (e.g., methyl, ethyl) offer a trade-off between bioavailability and target engagement .
  • Ring System Impact : Piperidine derivatives generally exhibit higher basicity and conformational flexibility compared to pyrrolidine analogs, influencing their distribution and excretion profiles .

Biological Activity

1-[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound known for its complex structure, which includes a piperidine ring substituted with a benzyl and isopropyl-amino group, alongside a chloro-ethanone moiety. Its molecular formula is C16H24ClN2O. The specific stereochemistry at the 3-position of the piperidine ring contributes to its unique properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacologically active compound. While comprehensive data is still emerging, initial findings suggest various mechanisms of action and therapeutic potentials.

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds with chloro-substituted groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific biological activity of this compound in antimicrobial contexts remains to be fully characterized but suggests promising avenues for further exploration.

The mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, compounds featuring piperidine rings often interact with various biological targets, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways . The modulation of these pathways may contribute to the compound's pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of related compounds:

StudyCompoundActivityIC50 Value
Various Quinoxaline DerivativesAnticancer0.126 μM (HeLa)
2-Chloro-3-(1-benzyl indol-3-yl)quinoxalineAntitumor in mice xenografts100% tumor growth suppression
Piperidine DerivativesAntimicrobial against S. aureusNot specified

These findings illustrate the potential for similar compounds to exhibit significant biological activities, suggesting that this compound may follow suit.

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